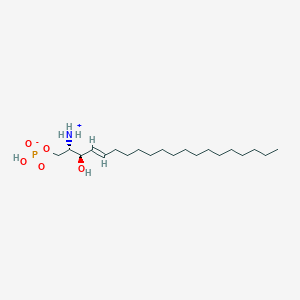

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate

Vue d'ensemble

Description

This compound is a part of a broader class of organic molecules that play significant roles in biological processes and chemical syntheses. Its structure suggests it could be involved in complex biochemical pathways or serve as a precursor in synthetic chemistry applications. The compound's name indicates stereochemistry, implying its potential relevance in enantioselective synthesis or biological interactions.

Synthesis Analysis

The synthesis of compounds similar to "(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate" often involves multi-step organic reactions. Techniques may include protection-deprotection strategies, selective functionalization, and stereoselective approaches to achieve the desired configuration and purity. For example, the synthesis of complex phosphates and their derivatives typically involves careful control of reaction conditions to preserve stereochemical integrity and functional group compatibility (Lönnberg & Korhonen, 2005).

Molecular Structure Analysis

The molecular structure of phosphates plays a crucial role in their reactivity and biological function. Structural analysis often involves spectroscopic methods and crystallography. The compound's designation suggests a specific geometric arrangement of its atoms, crucial for its interactions and chemical behavior. For instance, the arrangement of hydroxyl and phosphate groups within a molecule can significantly affect its stability and reactivity, as seen in various phosphate-based structures (Lanari et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving phosphates, including esterification and hydrolysis, are central to many biochemical pathways and synthetic processes. The presence of azaniumyl and hydroxy groups suggests potential reactivity with nucleophiles and electrophiles, respectively. Phosphates' reactivity can be influenced by their surrounding chemical environment, such as pH and solvent, affecting their hydrolysis rates and reaction pathways (Wei et al., 2006).

Applications De Recherche Scientifique

1. Gas Storage Applications

Research has shown that certain phosphate esters, related to the compound , have potential applications in gas storage. These compounds exhibit interesting physiochemical properties and high gas storage capacity, particularly for carbon dioxide, due to their tunable porosity and physico-chemical stability (Ahmed et al., 2017).

2. Functionalized Phosphate Building Units

Phosphates, similar to the compound of interest, have been used to create functionalized monoaryl phosphates. These compounds have shown potential in forming novel structures through hydrogen bonding and could serve as primary building units for more complex metal phosphate constructions (Dar et al., 2015).

3. Role in Hydrolysis Reactions

Studies have explored the role of similar phosphate compounds in hydrolytic reactions. For instance, the hydrolysis of certain phosphate compounds has been examined to understand the influence of hydroxyl groups on reaction mechanisms, which is essential for biochemical and pharmaceutical applications (Lönnberg & Korhonen, 2005).

4. Catalytic Applications in Organic Reactions

Research indicates that compounds with a structure related to the phosphate can act as catalysts in organic reactions. They have been utilized in various transformations, highlighting their potential in synthetic chemistry (Kirby et al., 2005).

5. Heterogeneous Brønsted Acid Catalysts

Phosphate-based compounds, similar to the one , have been developed as heterogeneous Brønsted acid catalysts. They show promise in reactions like the aza-Diels-Alder reaction, with their hydrophobic groups enhancing the catalytic activity (Lanari et al., 2011).

6. Structure and Properties in Molybdenum Phosphates

Certain molybdenum phosphates, related in composition, demonstrate intriguing structural and electrochemical properties. These findings are significant for developing new materials with specialized functions (Wei et al., 2006).

7. Study of Conformational Stability

The conformational stability of dinucleotides, which include phosphate groups, has been a subject of study. This research is crucial for understanding the behavior of nucleic acids and their analogs (Brahms et al., 1967).

8. Role in Separation Techniques

Compounds with phosphate groups have been utilized in chromatographic separations, showing effectiveness in the separation of metals. This application is vital in analytical chemistry and material processing (Lyle & Nair, 1969).

9. Calcium Orthophosphate Crystallization and Dissolution

Studies on calcium orthophosphates, which are structurally related, have implications in understanding bone and tooth mineralization. This research is fundamental in the fields of biochemistry and materials science (Wang & Nancollas, 2008).

Mécanisme D'action

Target of Action

The compound [(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate, also known as S1P d20:1, D-erythro-Sphingosine-C20-1-phosphate, or (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate, is a type of sphingolipid . Sphingolipids are a specialized group of lipids essential to the composition of the plasma membrane of many cell types . They participate in a variety of intricate metabolic pathways and play an integral role in small- and large-scale body functions .

Mode of Action

It is known that sphingolipids, including this compound, have been identified as potent signaling and messenger molecules . They participate in membrane domains and signaling, cell proliferation, death, migration, and invasiveness, inflammation, and central nervous system development .

Biochemical Pathways

The compound is part of the sphingolipid metabolism, which plays a crucial role in various body functions. The biosynthesis and catabolism of these lipids are integral to these functions

Pharmacokinetics

The physicochemical properties of drugs, including their ph and solubility, as well as their metabolism and interactions with other drugs, are crucial factors that impact their bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include light incidence, temperature, humidity, water and nutrients availability, heavy metals, and salinity in the soil . .

Propriétés

IUPAC Name |

[(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUWWSOTAGQJFW-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677069 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

CAS RN |

799812-75-2 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

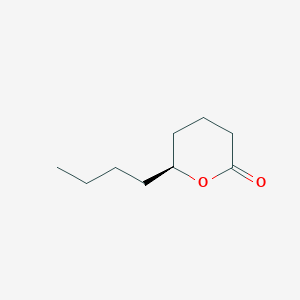

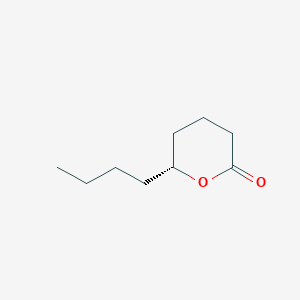

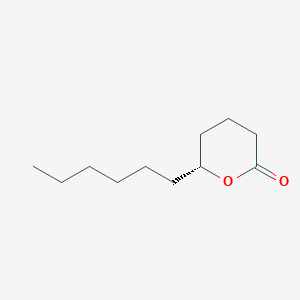

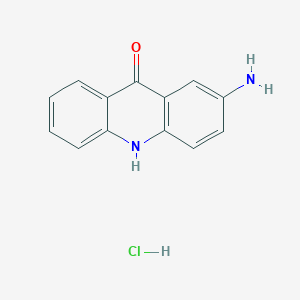

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does S1P d20:1 differ functionally from the more widely studied S1P d18:1?

A1: While both S1P d20:1 and S1P d18:1 are bioactive sphingolipids, research suggests that S1P d20:1 may act as an endogenous modulator of S1P d18:1 signaling. Specifically, S1P d20:1 has been shown to have a limited ability to induce cyclooxygenase-2 (COX-2) expression via the Sphingosine-1-phosphate receptor 2 (S1P2) compared to S1P d18:1. Additionally, S1P d20:1 can actually block the S1P d18:1-induced COX-2 expression mediated by S1P2 activation. This suggests that S1P d20:1 may act as a partial agonist at the S1P2 receptor. []

Q2: What implications do the findings on S1P d20:1 have for understanding diseases like vernal keratoconjunctivitis (VKC)?

A2: Research indicates that altered sphingolipid metabolism on the ocular surface is associated with VKC. Specifically, severe VKC cases exhibit significantly lower levels of (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate (S1P d20:1) in tears compared to both mild/moderate VKC and healthy controls. [] This suggests that S1P d20:1 and potentially other long-chain sphingolipids could play a role in the pathogenesis of VKC, particularly in its more severe forms. This highlights the need for further research into the therapeutic potential of targeting sphingolipid metabolism in VKC treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.